7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid
Overview
Description
7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid is a chemical compound with the molecular formula C7H3N3O4S and a molecular weight of 225.18 g/mol . It is a derivative of benzothiadiazole, a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Mode of Action
It is known that benzothiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The exact interaction of 7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid with its targets needs further investigation.
Biochemical Pathways
Benzothiadiazole derivatives have been found to be involved in various biochemical reactions, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Further pharmacokinetic studies are needed to determine these properties for this compound .
Result of Action
It is known that benzothiadiazole derivatives can have various effects at the molecular and cellular level, but the specific effects of this compound need further investigation .
Action Environment
Factors such as temperature, pH, and presence of other molecules can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2,1,3-benzothiadiazole-5-carboxylic acid typically involves the nitration of 2,1,3-benzothiadiazole-5-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-amino-2,1,3-benzothiadiazole-5-carboxylic acid.
Substitution: Formation of esters, amides, and other functional derivatives.
Scientific Research Applications
7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the nitro and carboxylic acid groups.
7-Amino-2,1,3-benzothiadiazole-5-carboxylic acid: A reduced form of the compound with an amino group instead of a nitro group.
7-Nitro-2,1,3-benzoxadiazole-5-carboxylic acid: A similar compound with an oxygen atom replacing the sulfur atom in the ring structure.
Uniqueness
7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-nitro-2,1,3-benzothiadiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4S/c11-7(12)3-1-4-6(9-15-8-4)5(2-3)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWKJISSWKGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NSN=C21)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230602 | |
Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-00-4 | |
Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid, 7-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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